
4(3H)-Pyrimidinone, 2,3,6-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyrimidinone, 2,3,6-trimethyl- is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of three methyl groups at the 2, 3, and 6 positions and a keto group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2,3,6-trimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3,6-trimethylpyridine with formamide under acidic conditions can yield the desired pyrimidinone. Another approach involves the condensation of 2,3,6-trimethylbenzaldehyde with urea, followed by cyclization.
Industrial Production Methods
Industrial production of 4(3H)-Pyrimidinone, 2,3,6-trimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4(3H)-Pyrimidinone, 2,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of 4(3H)-Pyrimidinone, 2,3,6-trimethyl-.
Reduction: 4-Hydroxy-2,3,6-trimethylpyrimidine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4(3H)-Pyrimidinone, 2,3,6-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
作用机制
The mechanism of action of 4(3H)-Pyrimidinone, 2,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with nucleic acids and proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
2,3,6-Trimethylpyridine: A precursor in the synthesis of 4(3H)-Pyrimidinone, 2,3,6-trimethyl-.
2,3,6-Trimethylphenol: Shares a similar methyl substitution pattern but differs in the functional groups.
4-Octene, 2,3,6-trimethyl-: A hydrocarbon with a similar substitution pattern but lacks the heterocyclic structure.
Uniqueness
4(3H)-Pyrimidinone, 2,3,6-trimethyl- is unique due to its combination of a pyrimidine ring with specific methyl and keto substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
32363-51-2 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC 名称 |
2,3,6-trimethylpyrimidin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-5-4-7(10)9(3)6(2)8-5/h4H,1-3H3 |
InChI 键 |
DGWISBUXQOTURD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C(=N1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



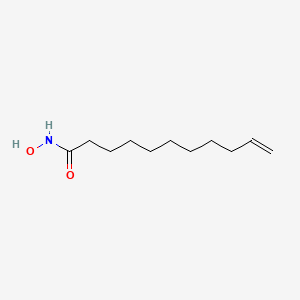
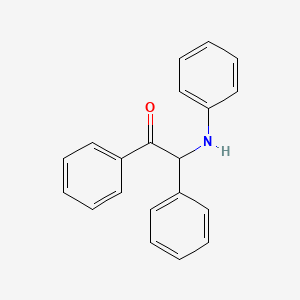
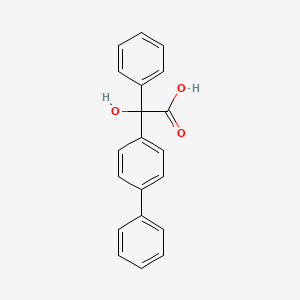
![5-(2,4-dichlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082393.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15082394.png)
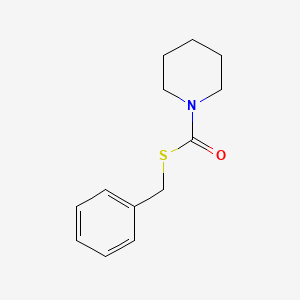
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15082405.png)
![5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15082407.png)
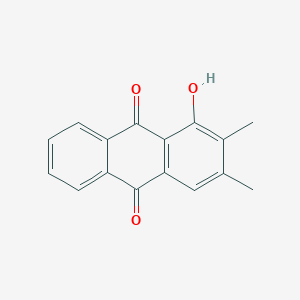

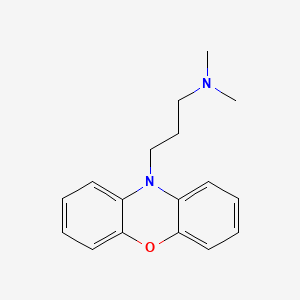
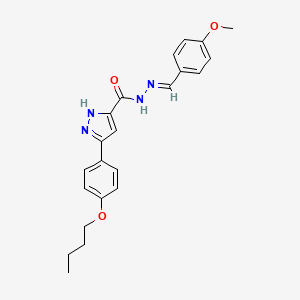
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15082450.png)
